molecular formula C26H22N4O2 B2642981 N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide CAS No. 1251630-05-3

N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide

Cat. No. B2642981
CAS RN: 1251630-05-3
M. Wt: 422.488
InChI Key: SWLPVZNMIOJJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide” is a complex organic compound. The compound contains a cycloheptyl group, a cyclopropyl group, an oxadiazol ring, and a sulfonyl group . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. Structures of similar anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH 2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . Cyclopropane is significantly more reactive than expected because of the bond angles in the ring .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the known activity of some 1,2,4-oxadiazole derivatives . Additionally, development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide involves the reaction of cycloheptylamine with 5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride, followed by coupling with alanine amide.", "Starting Materials": [ "Cycloheptylamine", "5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride", "Alanine amide" ], "Reaction": [ "Step 1: Cycloheptylamine is reacted with 5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}cycloheptylamine.", "Step 2: The resulting product from step 1 is then coupled with alanine amide using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide." ] }

CAS RN

1251630-05-3

Molecular Formula

C26H22N4O2

Molecular Weight

422.488

IUPAC Name

N-benzyl-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O2/c1-2-17-8-11-20(12-9-17)30-26(32)22-16-27-23-13-10-19(14-21(23)24(22)29-30)25(31)28-15-18-6-4-3-5-7-18/h3-14,16,29H,2,15H2,1H3,(H,28,31)

InChI Key

SWLPVZNMIOJJAQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.